5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” is a complex organic compound that features a pyrrole core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” typically involves multi-step organic reactions. The starting materials often include 3,4-dimethoxybenzaldehyde, 4-fluorobenzoyl chloride, and 1,3,4-thiadiazole derivatives. The key steps may involve:
Condensation reactions: to form the pyrrole ring.
Hydroxylation: to introduce the hydroxy group.
Substitution reactions: to attach the fluorobenzoyl and thiadiazole groups.
Industrial Production Methods
Industrial production methods for such compounds usually involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to speed up the reactions.
Solvents: to dissolve reactants and control reaction rates.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
“5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The fluorobenzoyl group can be reduced to a fluorobenzyl group.
Substitution: The methoxy groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary alcohol or alkane.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent due to its unique structure.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of “5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include:
Binding to active sites: of enzymes, inhibiting or activating their function.
Interacting with receptors: on cell surfaces, triggering signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-dimethoxyphenyl)-4-(4-chlorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
- 5-(3,4-dimethoxyphenyl)-4-(4-bromobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
Uniqueness
The uniqueness of “5-(3,4-dimethoxyphenyl)-4-(4-fluorobenzoyl)-3-hydroxy-1-(1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one” lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H16FN3O5S |
---|---|
Molecular Weight |
441.4 g/mol |
IUPAC Name |
(4Z)-5-(3,4-dimethoxyphenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H16FN3O5S/c1-29-14-8-5-12(9-15(14)30-2)17-16(18(26)11-3-6-13(22)7-4-11)19(27)20(28)25(17)21-24-23-10-31-21/h3-10,17,26H,1-2H3/b18-16- |
InChI Key |
OOVKWCYJZZWDPM-VLGSPTGOSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)F)/O)/C(=O)C(=O)N2C4=NN=CS4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C3=CC=C(C=C3)F)O)C(=O)C(=O)N2C4=NN=CS4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.